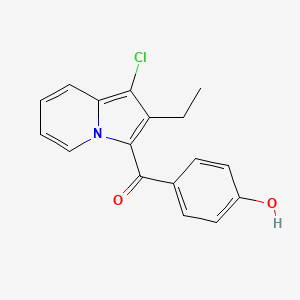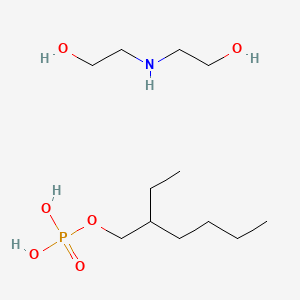
2-Ethylhexyl phosphate diethanolamine salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethylhexyl phosphate diethanolamine salt is an organophosphorus compound that combines the properties of 2-ethylhexyl phosphate and diethanolamine. This compound is known for its surfactant properties and is used in various industrial applications, including as a plasticizer and in the extraction of metals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylhexyl phosphate diethanolamine salt typically involves the reaction of 2-ethylhexanol with phosphorus oxychloride in the presence of a catalyst. The reaction is carried out under controlled conditions, with the molar ratio of phosphorus oxychloride to 2-ethylhexanol being 1:1.5-2.5. The mixture is stirred at 15-25°C for 1-3 hours, followed by the removal of HCl gas. The temperature is then raised to 40-70°C, and the reaction continues for 1-4 hours. Finally, an NaOH solution is added, and the product is obtained through washing, filtration, and distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction kettles and continuous monitoring of reaction conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
2-Ethylhexyl phosphate diethanolamine salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phosphoric acid derivatives.
Reduction: Involves the reduction of the phosphate group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various phosphoric acid derivatives, reduced phosphate compounds, and substituted organophosphorus compounds.
科学研究应用
2-Ethylhexyl phosphate diethanolamine salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the extraction and purification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized as a plasticizer in the production of plastics and as a solvent in the extraction of metals like uranium and rare earth elements
作用机制
The mechanism of action of 2-ethylhexyl phosphate diethanolamine salt involves its interaction with molecular targets through its phosphate and diethanolamine groups. The phosphate group can form hydrogen bonds and ionic interactions with various biomolecules, while the diethanolamine group can interact with hydrophilic and hydrophobic regions of molecules. These interactions facilitate the compound’s role as a surfactant and its ability to solubilize and stabilize various compounds.
相似化合物的比较
Similar Compounds
Di(2-ethylhexyl)phosphoric acid: Similar in structure but lacks the diethanolamine group.
Diethanolamine: Contains the diethanolamine group but lacks the phosphate group.
2-Ethylhexyl phosphate: Contains the phosphate group but lacks the diethanolamine group
Uniqueness
2-Ethylhexyl phosphate diethanolamine salt is unique due to its combination of phosphate and diethanolamine groups, which impart both surfactant properties and the ability to interact with a wide range of molecules. This makes it particularly useful in applications requiring solubilization and stabilization of compounds.
属性
CAS 编号 |
73070-48-1 |
|---|---|
分子式 |
C12H30NO6P |
分子量 |
315.34 g/mol |
IUPAC 名称 |
2-ethylhexyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C8H19O4P.C4H11NO2/c1-3-5-6-8(4-2)7-12-13(9,10)11;6-3-1-5-2-4-7/h8H,3-7H2,1-2H3,(H2,9,10,11);5-7H,1-4H2 |
InChI 键 |
AMQKEJDPYCXDMK-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)COP(=O)(O)O.C(CO)NCCO |
物理描述 |
Liquid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


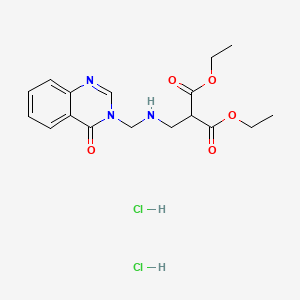
![[3-(4-Tert-butylphenyl)-2-methylpropyl] acetate](/img/structure/B14444674.png)



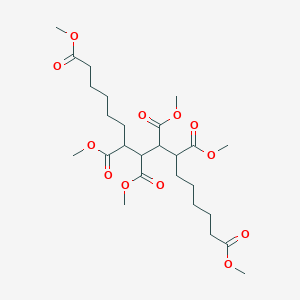
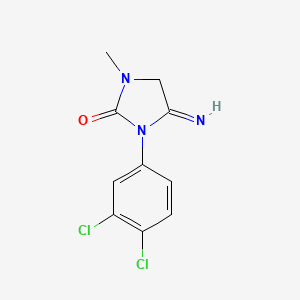
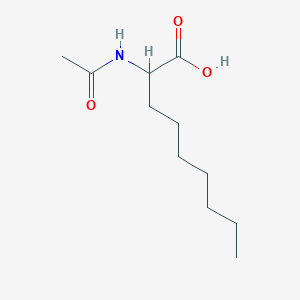
![Spiro[11.12]tetracosan-13-one](/img/structure/B14444706.png)
![Benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate](/img/structure/B14444713.png)
![1a-(2-Methylpropyl)-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14444732.png)

